(E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H12N4O4 and its molecular weight is 384.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Cytotoxic Potency in Cancer Research
(E)-3-(5-(2-nitrophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is studied for its cytotoxic potency on human cancer cell lines. Research shows that certain acrylonitriles, structurally related to the compound , display significant cytotoxic activities. For instance, acrylonitriles with a 5-nitrothiophen-2-yl ring at position 3 exhibit a particularly high potency, surpassing some traditional chemotherapy agents like cisplatin and etoposide (Sa̧czewski et al., 2004).
2. Derivatives in Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of various heterocyclic compounds. Derivatives of 3-(5-nitro-2-furyl)acrylonitrile, a related compound, have been used to synthesize different furan compounds, which are valuable in developing new pharmaceuticals and materials (Hirao & Kato, 1972).
3. Potential in Pro-drug Systems for Cancer Therapy
Compounds including the 5-nitrofuran-2-ylmethyl group, which is structurally similar to the compound , are being explored as pro-drugs in cancer therapy. These compounds can be bio-reductively activated to release therapeutic drugs selectively in hypoxic solid tumors, indicating potential applications in targeted cancer treatment (Berry et al., 1997).
4. Vasodilator Action in Cardiovascular Research
Furoxans, which are closely related to furans, demonstrate vasodilator properties that are potentially useful in cardiovascular research. Studies indicate that furoxans can increase coronary flow and stimulate soluble guanylate cyclase, highlighting their potential as nitrovasodilators (Feelisch, Schönafinger, & Noack, 1992).
5. Visible Light Oxidative Bond Formation
Compounds structurally related to this compound have been employed in visible light oxidative C-C and C-P bond formation, which is significant in the field of organic synthesis and material science (Hari & König, 2011).
6. Antibacterial and Antifungal Properties
Research has demonstrated that 1,3,4-oxadiazoles, which can be synthesized from compounds related to the subject compound, exhibit valuable biological effects, including antibacterial and antifungal activities. This highlights the potential of these derivatives in developing new antimicrobial agents (Jafari et al., 2017).
7. Applications in Prostate Cancer Research
Derivatives of quinolinyl acrylates, structurally similar to the compound , have shown promise in the treatment of prostate cancer. These compounds have been found to reduce cell viability, adhesion, migration, and invasion in prostate cancer cell lines, as well as in vivo models, indicating their potential as multi-target antitumor agents (Rodrigues et al., 2012).
8. Synthesis of Heterocyclic Compounds for Therapeutic Applications
The interaction of 4-oxo-3,4-dihydroquinazolinyl- and benzimidazolylacetonitriles, compounds structurally related to this compound, with dihalobenzaldehydes leads to the formation of heterocyclic compounds with potential therapeutic applications (Khilya et al., 2004).
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O4/c22-12-13(20-23-17-7-3-1-5-15(17)21(26)24-20)11-14-9-10-19(29-14)16-6-2-4-8-18(16)25(27)28/h1-11H,(H,23,24,26)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUWGZPULDDXCP-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.